alpha-Methyltryptamine

Descripción general

Descripción

Fue desarrollado originalmente en la década de 1960 por Upjohn con la intención de ser utilizado como un antidepresivo . A pesar de su disimilitud estructural, Indopan produce efectos similares a la 3,4-metilendioximetanfetamina (MDMA) . Se utilizó brevemente como antidepresivo en Rusia bajo el nombre comercial Indopan antes de ser descontinuado .

Métodos De Preparación

La síntesis de Indopan involucra varios pasos. Un método común es la condensación de 3-dimetilaminometilindol (gramina) con nitroetano para formar 3-(2'-nitropropil)indol, que luego se reduce a alfa-metiltriptamina . Las condiciones de reacción incluyen el uso de sulfato de dimetilo y etilato de sodio como catalizadores en un medio etanólico . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones optimizadas para mayores rendimientos.

Análisis De Reacciones Químicas

Indopan experimenta varias reacciones químicas, incluyendo:

Oxidación: Indopan se puede oxidar para formar diferentes derivados.

Reducción: La reducción de 3-(2'-nitropropil)indol a alfa-metiltriptamina es un paso clave en su síntesis.

Sustitución: Indopan puede sufrir reacciones de sustitución para formar varios análogos y derivados.

Los reactivos comunes utilizados en estas reacciones incluyen sulfato de dimetilo, etilato de sodio y níquel de Raney para la hidrogenación catalítica . Los principales productos formados a partir de estas reacciones incluyen alfa-metiltriptamina y sus derivados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Mechanism of Action

Alpha-Methyltryptamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also functions as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. The pharmacodynamics of α-MT indicate its potential for both stimulant and hallucinogenic effects, depending on the dosage administered .

| Compound | Monoamine Release (EC50, nM) | 5-HT2A Receptor Agonism |

|---|---|---|

| Serotonin | 44 | ND |

| Dopamine | >10,000 | ND |

| Norepinephrine | >10,000 | ND |

2. In Vitro Studies

Recent studies have highlighted the monoamine oxidase inhibition potential of α-MT and its analogs. Research indicates that α-MT is a competitive inhibitor of monoamine oxidase A (MAO-A), with implications for its serotonergic and adrenergic effects. The IC50 values for α-MT and its analogs demonstrate significant inhibition capabilities, suggesting clinical relevance in assessing toxic risks associated with new psychoactive substances .

Toxicological Insights

1. Overdose Cases

α-MT has been implicated in several overdose fatalities across Europe and the United States. Analytical toxicology plays a crucial role in identifying metabolite biomarkers in biological samples to confirm α-MT use in clinical and forensic contexts. Metabolites such as hydroxy-α-MT and N-acetyl-α-MT have been identified as reliable indicators of consumption .

2. Case Study: Metabolite Profiling

A recent study involved the identification of α-MT metabolites in pooled human hepatocyte incubations and postmortem samples from an overdose case. This research utilized liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify nine metabolites in vitro and additional metabolites found in urine samples .

Behavioral Effects

1. Stimulant vs. Hallucinogenic Effects

Research indicates that lower doses of α-MT produce stimulant effects, while higher doses lead to hallucinogenic experiences. Animal studies have demonstrated that α-MT can induce discriminative stimulus effects similar to those observed with other psychoactive substances .

Clinical Applications

1. Potential Therapeutic Uses

While primarily known for its psychoactive effects, α-MT's initial development as an antidepressant suggests potential therapeutic applications in treating mood disorders. Its balanced reuptake inhibition across key monoamines positions it as a candidate for further exploration in psychopharmacology .

Mecanismo De Acción

Indopan actúa como un inhibidor de la recaptación relativamente equilibrado y un agente liberador de las tres principales monoaminas: serotonina, noradrenalina y dopamina . También actúa como un agonista no selectivo del receptor de serotonina . Además, se ha demostrado que Indopan es un inhibidor reversible de la enzima monoamino oxidasa (MAO) tanto in vitro como in vivo . Este mecanismo de acción contribuye a sus efectos estimulantes y psicoactivos.

Comparación Con Compuestos Similares

Indopan es similar a otros compuestos de la clase triptamina, como:

Alfa-etiltriptamina: Similar en estructura y efectos pero con una duración de acción más larga.

3,4-Metilendioximetanfetamina (MDMA): Produce efectos psicoactivos similares pero es estructuralmente diferente.

Serotonina (5-hidroxitriptamina): La relación química de Indopan con la serotonina explica en parte su mecanismo de acción.

La singularidad de Indopan radica en su equilibrada inhibición de la recaptación y sus propiedades liberadoras, así como en su inhibición reversible de la MAO .

Actividad Biológica

Alpha-Methyltryptamine (α-MT) is a synthetic compound belonging to the tryptamine family, recognized for its psychoactive properties. It has been studied for its hallucinogenic and stimulant effects, as well as its metabolic pathways and potential toxicity. This article explores the biological activity of α-MT through various studies, case reports, and metabolite profiling.

α-MT is an indole derivative structurally related to serotonin and other tryptamines. Its chemical structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Studies have demonstrated that α-MT can induce significant changes in behavior and perception by modulating serotonin pathways in the brain.

Metabolism of this compound

Research has identified several metabolites of α-MT through various analytical techniques. A study involving human hepatocyte incubations and postmortem samples revealed nine metabolites in vitro and eight additional metabolites in urine from overdose cases. Key metabolic transformations include:

- Hydroxylation

- O-sulfation

- O-glucuronidation

- N-acetylation

These findings suggest that α-MT undergoes extensive metabolism, which complicates detection in clinical settings. The primary metabolites identified as biomarkers for α-MT use include hydroxy-α-MT glucuronide and N-acetyl-α-MT, which can be detected in urine and blood samples .

Case Studies of Toxicity

Several case studies highlight the acute toxicity associated with α-MT use. A notable case reported the first known death from α-MT intoxication in 2003, where a young college student experienced severe hallucinations before succumbing to overdose. Toxicological analysis revealed high concentrations of α-MT in various biological samples, including blood (2.0 mg/L) and liver tissue (24.7 mg/kg) .

Another study indicated that users frequently reported adverse effects such as acute mental health disturbances, seizures, and stimulant-like symptoms when using α-MT compared to other new psychoactive substances (NPS) like mephedrone .

Comparative Analysis of Biological Effects

A comparative analysis of α-MT with other tryptamines reveals distinct biological activities:

| Compound | Main Effects | Toxicity Reports |

|---|---|---|

| This compound (α-MT) | Hallucinogenic, stimulant | Acute mental health disturbances, seizures |

| 5-MeO-AMT | Hallucinogenic | Lower potential for abuse reported |

| DMT | Strong hallucinogen | Less documented toxicity |

Propiedades

IUPAC Name |

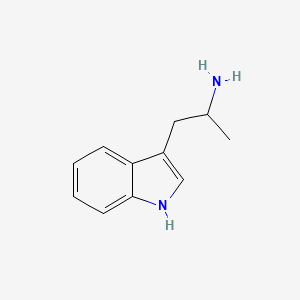

1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861850 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-26-3, 304-54-1 | |

| Record name | (±)-α-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-aminopropyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-100 °C | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.